7-methyl-1H-indol-5-amine hydrochloride
Description
Properties
CAS No. |
1803587-61-2 |
|---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole core is typically synthesized via the Fischer indole synthesis , a widely used method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. For 7-methyl-1H-indol-5-amine, the precursor 5-nitro-7-methylindole is often employed. The nitro group at position 5 is later reduced to an amine, while the methyl group at position 7 is introduced via alkylation or direct substitution.
Key reagents :
-
Phenylhydrazine derivatives (e.g., 4-methylphenylhydrazine)
-
Cyclohexanone or substituted ketones
-
Acid catalysts (e.g., HCl, H₂SO₄)
Reaction conditions :
-
Temperature: 80–100°C
-
Solvent: Ethanol or acetic acid
-
Duration: 6–12 hours
Introduction of the Methyl Group
The methyl group at position 7 is introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic substitution reaction occurs preferentially at the 7th position due to the directing effects of the indole’s electron-rich aromatic system.
Optimization parameters :
-
Catalyst loading: 10–15% AlCl₃ by weight
-
Solvent: Dichloromethane (DCM) or nitrobenzene
-
Temperature: 0–5°C (to minimize side reactions)
Amination at Position 5
The amine group at position 5 is introduced through nitration followed by reduction :
-
Nitration : Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 5.
-
Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) reduces the nitro group to an amine.
Critical considerations :
Hydrochloride Salt Formation
The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). This enhances the compound’s stability and solubility.
Conditions :
-
HCl concentration: 4–6 M
-
Temperature: 0–10°C (to prevent decomposition)
-
Stirring time: 1–2 hours
Industrial Production Methods
Large-Scale Fischer Indole Synthesis
Industrial facilities optimize the Fischer indole synthesis for batch production:
Catalytic Hydrogenation in Flow Systems
Reduction of nitro intermediates is performed using fixed-bed reactors packed with Pd/C catalysts. Benefits include:
Factors Influencing Yield and Purity
Reaction Conditions
The table below summarizes optimal conditions for key steps:
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Indole formation | 80–100 | Ethanol | HCl | 70–75 |
| Methylation | 0–5 | DCM | AlCl₃ | 65–70 |
| Nitration | 0–5 | H₂SO₄ | – | 80–85 |
| Reduction | 25–30 | Methanol | Pd/C | 90–95 |
| Salt formation | 0–10 | THF | HCl | 95–98 |
Solvent and Catalyst Selection
-
Polar aprotic solvents (e.g., DMF, DMSO) improve regioselectivity during methylation.
-
Pd/C vs. Raney Ni : Pd/C offers higher reduction efficiency (90–95% vs. 70–80%) but is costlier.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms:
Challenges and Mitigation Strategies
Solubility Issues
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
7-Methyl-1H-indol-5-amine hydrochloride has shown potential as a pharmacological agent with various therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against HeLa, MCF-7, and HT-29 cell lines with IC50 values indicating significant antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Mechanistic studies suggest that it induces apoptosis and inhibits tubulin polymerization, similar to colchicine .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, and Bacillus subtilis. These findings suggest potential for developing new antimicrobial agents .
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Positive |
| Pseudomonas aeruginosa | Positive |
| Serratia marcescens | Positive |
| Bacillus subtilis | Positive |
Neuroscience
The compound is being investigated for its role in modulating neurotransmitter systems. It has been noted for its interaction with serotonin receptors, which could have implications for treating mood disorders .
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to modulate biological pathways makes it a valuable tool in understanding complex cellular mechanisms .
Monoamine Oxidase B Inhibition
A study investigated the structure-activity relationship (SAR) of indole derivatives, including 7-methyl-1H-indol-5-amino compounds, revealing moderate selectivity for MAO-B inhibition. This suggests potential applications in treating neurological disorders such as Parkinson's disease .
Viral Inhibition Studies
Research into small molecule inhibitors has identified compounds similar to 7-methyl-1H-indol-5-amines as candidates for disrupting viral replication mechanisms in pathogens like Ebola and Marburg viruses. These findings highlight the compound's potential in antiviral drug development .
Mechanism of Action
The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 7-methyl-1H-indol-5-amine hydrochloride and related indole derivatives:
Table 1: Comparative Analysis of Indole Derivatives
Key Comparisons:
Structural Differences: Substituent Positions: The target compound’s 5-amine and 7-methyl groups distinguish it from positional isomers like 1H-indol-7-amine monohydrochloride . Tryptamine derivatives (e.g., 5-methyltryptamine HCl) feature an ethylamine side chain at position 3, absent in the target compound . Salt Forms: Hydrochloride salts improve aqueous solubility compared to free bases, critical for pharmacological applications.
Physicochemical Properties :
- Molecular Weight : The target compound (182.46 g/mol) is lighter than derivatives with complex substituents (e.g., 241.73 g/mol for 1-(2-methoxyethyl)-2-methyl-1H-indol-5-amine HCl) .
- Lipophilicity : Methyl groups (logP ~1.88 in analogs ) increase hydrophobicity, while amine groups enhance polarity.
Synthetic Routes :
- Target Compound : Likely synthesized via nitration/reduction of 7-methylindole or direct substitution, though evidence lacks explicit protocols.
- Analog Methods : and describe imidazole-indole hybrids using aldehydes and amines, adaptable for modifying substituents .
Potential Applications: Biological Activity: Tryptamine derivatives (e.g., 5-methyltryptamine HCl) are studied for serotonin receptor modulation . The target compound’s amine and methyl groups may confer similar properties. Chemical Intermediates: Used in synthesizing complex molecules (e.g., marine alkaloids or kinase inhibitors) .
Q & A
Q. What are the common synthetic routes for 7-methyl-1H-indol-5-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound is typically synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a methyl-substituted carbonyl precursor under acidic conditions. Cyclization can also be achieved using aqueous titanium(III) chloride, which facilitates reductive amination at ambient temperatures . Optimization involves adjusting pH, temperature, and solvent polarity (e.g., using DMF or dichloromethane) to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization improves purity. Yield can be enhanced by catalytic additives (e.g., Pd/C) and inert atmosphere control.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms the indole backbone .
- IR Spectroscopy: Identifies N–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 163.10 for the free base) .
- HPLC: Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., enzyme inhibition studies). Stability is improved by reducing hygroscopicity compared to the free base. Storage at −20°C in desiccated containers prevents degradation. Solubility profiles should be confirmed using UV-Vis spectroscopy in buffers (pH 4–7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
- Methodological Answer: Variability often arises from differences in assay conditions (e.g., pH, temperature) or target isoform specificity. To address this:
- Standardize Assays: Use consistent enzyme sources (e.g., recombinant human monoamine oxidase-A) and substrate concentrations .
- Validate Selectivity: Perform counter-screens against related enzymes (e.g., MAO-B) to rule off-target effects .
- Statistical Analysis: Apply ANOVA or Tukey’s test to compare datasets, accounting for batch-to-batch compound variability .
Q. What computational strategies are effective in predicting the compound’s interactions with biological targets like monoamine oxidases?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses within MAO-A’s flavin-binding pocket. Key interactions include π-π stacking with Tyr-407 and hydrogen bonding with FAD cofactors .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM/PBSA) to prioritize analogs .
- QSAR Models: Train regression models on IC₅₀ data to correlate substituent effects (e.g., methyl vs. chloro groups) with activity .
Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the compound’s derivatives?
- Methodological Answer: Single-crystal XRD using SHELXL refines bond angles and torsional parameters, clarifying regiochemical outcomes in derivatives. For example:
- Twinning Analysis: Resolves ambiguities in methyl/amine positioning via Hooft parameter validation .
- Electron Density Maps: Identify protonation states (e.g., amine vs. imine forms) in salt derivatives .
- Cambridge Structural Database (CSD): Compare with deposited indole structures (e.g., CCDC entry INDOL05) to validate novel conformations .
Methodological Notes
- Data Tables: For brevity, tabular data on spectral peaks, assay conditions, or computational parameters are recommended in supplementary materials.
- Validation: All experimental protocols should include positive/negative controls (e.g., known MAO inhibitors like clorgyline) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
